molecular formula C17H17NO B11775520 3-Ethyl-1-methyl-3-phenylindolin-2-one

3-Ethyl-1-methyl-3-phenylindolin-2-one

Cat. No.: B11775520
M. Wt: 251.32 g/mol
InChI Key: MSTFIOZAKQIYGW-UHFFFAOYSA-N
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Description

3-Ethyl-1-methyl-3-phenylindolin-2-one is a synthetic organic compound belonging to the indolinone family. Indolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure with an indolinone core substituted with ethyl, methyl, and phenyl groups, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-methyl-3-phenylindolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-methyl-3-phenylindolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindoles.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

    Oxidation: Formation of oxindoles.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various functional groups on the aromatic ring.

Scientific Research Applications

3-Ethyl-1-methyl-3-phenylindolin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-methyl-3-phenylindolin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-phenylindolin-2-one: Shares a similar indolinone core but lacks the ethyl group.

    1-Methyl-2-oxindole: Contains an oxindole core with a methyl group.

    Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity.

Uniqueness

3-Ethyl-1-methyl-3-phenylindolin-2-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other indolinone derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

3-ethyl-1-methyl-3-phenylindol-2-one

InChI

InChI=1S/C17H17NO/c1-3-17(13-9-5-4-6-10-13)14-11-7-8-12-15(14)18(2)16(17)19/h4-12H,3H2,1-2H3

InChI Key

MSTFIOZAKQIYGW-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=CC=CC=C2N(C1=O)C)C3=CC=CC=C3

Origin of Product

United States

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